Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a sulfonyloxy substituent at position 4, an o-tolyl group at position 1, and an ethyl carboxylate at position 3. The sulfonyloxy group (4-methoxyphenylsulfonyloxy) is a polar, electron-withdrawing moiety that may enhance reactivity as a leaving group, while the o-tolyl substituent introduces steric hindrance due to its ortho-methyl group. Crystallographic data for this compound, if available, would likely be refined using programs like SHELXL , with validation methods such as those described by Spek .
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-4-29-21(25)20-18(30-31(26,27)16-11-9-15(28-3)10-12-16)13-19(24)23(22-20)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVESJPUZIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures have been shown to have a good affinity forα-glucosidase . α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates into simple sugars. It plays a crucial role in the digestion and absorption of carbohydrates in the small intestine.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target, α-glucosidase, and inhibit its activity. This inhibition could potentially lead to a decrease in the breakdown and absorption of carbohydrates, thereby affecting glucose metabolism.
Biochemical Pathways
The inhibition of α-glucosidase can affect the carbohydrate metabolism pathway. By inhibiting α-glucosidase, the breakdown of complex carbohydrates into simple sugars is slowed down. This can lead to a decrease in the absorption of glucose in the small intestine, which can potentially help manage blood glucose levels.
Result of Action
The potential result of the action of this compound could be the regulation of blood glucose levels. By inhibiting α-glucosidase and slowing down the breakdown and absorption of carbohydrates, this compound could potentially help manage postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals.
Biological Activity
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activity. This article reviews its biological properties, focusing on antimicrobial activity, cytotoxicity, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by a dihydropyridazine core substituted with various functional groups, including a methoxyphenyl sulfonate. This unique arrangement is believed to contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, with some derivatives showing MICs as low as 0.22 μg/mL .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
Cytotoxicity
The cytotoxic effects of the compound were evaluated using standard assays, revealing low toxicity profiles. Hemolytic activity was minimal, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety margin compared to known toxic agents .
The mechanism underlying the antimicrobial action appears to involve inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial replication and metabolism. The compound exhibited IC50 values of 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, suggesting potent enzyme inhibition capabilities .
Case Studies
One notable case study involved the synthesis and evaluation of various derivatives of the compound, which were tested for their biological activities in a series of assays:
- Synthesis : The derivatives were synthesized through multi-step reactions involving key intermediates.
- Evaluation : Each derivative was subjected to antimicrobial testing and cytotoxicity assays.
- Findings : Derivative 7b emerged as the most potent variant with superior antimicrobial and cytotoxic profiles compared to other tested compounds.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key areas of application include:
Antitumor Activity
Research indicates that compounds similar to Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate demonstrate significant antitumor properties. Specifically, derivatives have been shown to inhibit critical cancer pathways such as BRAF(V600E) and EGFR, which are pivotal in various cancers including melanoma and lung cancer.
Case Study: Antitumor Effects
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives exhibited enhanced efficacy when combined with doxorubicin, suggesting a potential synergistic effect .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory capabilities. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, indicating potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. Studies have demonstrated significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis routes and structure-activity relationships is crucial for optimizing the biological efficacy of this compound.
Synthetic Route Overview
The synthesis typically involves multi-step reactions starting from readily available precursors:
- Starting Materials : Commonly used precursors include substituted phenols and sulfonic acids.
- Key Steps :
- Formation of the dihydropyridazine core.
- Introduction of sulfonate groups.
- Final esterification to yield the target compound.
| Step | Description |
|---|---|
| 1 | Formation of the dihydropyridazine core from appropriate precursors. |
| 2 | Introduction of sulfonate groups to enhance biological activity. |
| 3 | Esterification to yield this compound. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several pyridazine derivatives, differing primarily in substituents at positions 1, 3, and 4. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Comparable Pyridazine Derivatives
*Estimated based on substituent summation.
†Calculated using atomic masses (C:12.01, H:1.01, N:14.01, O:16.00, S:32.07).
Key Differences and Implications
Position 1 Substituents: The o-tolyl group in the target compound introduces steric hindrance compared to phenyl or 3-(trifluoromethyl)phenyl in others.
Position 4 Substituents :
- The sulfonyloxy group (SO₂O-) in the target compound is more polar and reactive than sulfanyl (S-) groups in analogs . This could increase solubility in polar solvents or susceptibility to nucleophilic substitution reactions.
Ester Groups :
- Ethyl vs. methyl esters influence lipophilicity; ethyl esters generally enhance membrane permeability in drug design.
Crystallographic Analysis :
- Structural studies of these compounds likely employ SHELX programs for refinement and validation protocols . The o-tolyl group’s steric effects might lead to distinct puckering parameters in the pyridazine ring, as defined by Cremer and Pople .
Q & A
Q. What are the recommended synthetic strategies for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by sulfonylation. A common approach includes:
- Step 1 : Condensation of substituted hydrazines with β-keto esters to form the dihydropyridazine ring .
- Step 2 : Sulfonylation using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyloxy group .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water) . Key challenges include optimizing reaction time and temperature to prevent decomposition of the sulfonate intermediate .
Q. What safety precautions are critical when handling this compound?
While specific hazard data for this compound is limited, analogous sulfonate esters require:
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as sulfonates may release toxic fumes upon decomposition .
- Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .
Q. Which analytical techniques are essential for characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity. Use 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight and detect impurities .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the o-tolyl group .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Discrepancies in NMR or IR data often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:
- Variable-Temperature NMR : To identify conformational changes or hydrogen bonding .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
- Single-Crystal XRD : Resolve ambiguities in substituent orientation, as demonstrated for related dihydropyridazines .
Q. What methods optimize the sulfonylation step for higher yields?
Yield improvements focus on:
- Catalyst Screening : DMAP or triethylamine to enhance nucleophilicity of the pyridazine oxygen .
- Solvent Optimization : Anhydrous dichloromethane or THF to minimize hydrolysis .
- Reaction Monitoring : TLC or in-situ IR to track intermediate formation and adjust stoichiometry . Recent studies report yields >75% when using slow reagent addition at 0°C .
Q. How do steric effects from the o-tolyl group influence reactivity?
The ortho-methyl group introduces steric hindrance, which:
- Slows Sulfonylation : Requires longer reaction times compared to para-substituted analogs .
- Affects Crystal Packing : XRD data for similar compounds show distorted dihedral angles (e.g., 15–25° between pyridazine and aryl rings), impacting solubility . Computational modeling (DFT) can predict steric clashes and guide derivatization for improved reactivity .
Q. What degradation pathways are observed under acidic/basic conditions?
- Acidic Hydrolysis : Cleavage of the sulfonyloxy group, forming 4-methoxyphenylsulfonic acid and a pyridazinone byproduct .
- Basic Conditions : Ester hydrolysis of the ethyl carboxylate, generating a carboxylic acid derivative . Stability studies (HPLC monitoring at pH 1–13) recommend neutral buffers for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
